molecular formula C14H14FN3O3S B2509065 2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097897-99-7

2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2509065
CAS No.: 2097897-99-7
M. Wt: 323.34
InChI Key: SBAZKKYGPBFKJO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C14H14FN3O3S and its molecular weight is 323.34. The purity is usually 95%.
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Scientific Research Applications

Applications in Synthesis of Biologically Active Molecules

Compounds with a 4-fluorophenoxy moiety, like 2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one, are used in synthesizing new biologically active molecules due to their pharmacophoric properties. A study synthesized new molecules by condensing 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin5(4H)-ones with 3-phenoxy-4-fluoro-benzoic acid, among others, to produce 7-substituted-3-arylmethyl-4H-1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-ones. These compounds displayed promising antibacterial activities, suggesting their potential in developing new antimicrobial agents (Holla, Bhat & Shetty, 2003).

Applications in Organic Solar Cells

The 1,2,5-thiadiazol-3-yloxy moiety can be a part of molecules used in organic solar cells. A study designed a novel ladder-type dithienonaphthalene (DTN) and synthesized it as an electron-rich unit for constructing donor–acceptor copolymers. These copolymers, containing different acceptor moieties, exhibited good solubility and promising space-charge limit current (SCLC) hole mobility, which is crucial for high-performance solar cells. This suggests the potential of such compounds in the development of materials for organic solar cells (Ma et al., 2013).

Applications in Metal Ion Sensing

Compounds structurally similar to this compound can be used in the development of fluoroionophores for metal ion sensing. A study developed a series of fluoroionophores from diamine-salicylaldehyde (DS) derivatives and studied their spectrum diversity when interacting with various metal cations. These compounds showed specific chelation and metal recognition properties, indicating their potential application in metal ion sensing and cellular metal staining (Hong et al., 2012).

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3S/c15-10-1-3-11(4-2-10)20-9-14(19)18-6-5-12(8-18)21-13-7-16-22-17-13/h1-4,7,12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAZKKYGPBFKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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